molecular formula C15H22N2O3 B13913567 [(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester

[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester

Katalognummer: B13913567
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: QGUJTKWZZPWQFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester is an organic compound that belongs to the class of carbamates. This compound is characterized by its unique structure, which includes a phenyl group, an ethylcarbamoyl group, and a tert-butyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester typically involves the reaction of 1-phenylethylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is typically purified using large-scale chromatography or crystallization techniques.

Analyse Chemischer Reaktionen

Types of Reactions

[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of carbamates, ureas, and other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of [(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, inhibiting its activity and thereby exerting its biological effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling pathways.

Vergleich Mit ähnlichen Verbindungen

[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:

    Carbamic acid methyl ester: Similar in structure but lacks the phenyl and tert-butyl groups.

    Carbamic acid ethyl ester: Similar in structure but lacks the phenyl group.

    Carbamic acid phenyl ester: Similar in structure but lacks the tert-butyl group.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the other similar compounds.

Eigenschaften

Molekularformel

C15H22N2O3

Molekulargewicht

278.35 g/mol

IUPAC-Name

tert-butyl N-[2-oxo-2-(1-phenylethylamino)ethyl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-11(12-8-6-5-7-9-12)17-13(18)10-16-14(19)20-15(2,3)4/h5-9,11H,10H2,1-4H3,(H,16,19)(H,17,18)

InChI-Schlüssel

QGUJTKWZZPWQFY-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC=CC=C1)NC(=O)CNC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.